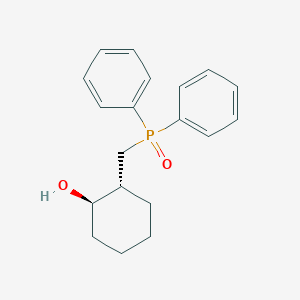![molecular formula C13H15N5O2 B12894732 Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate CAS No. 6622-62-4](/img/structure/B12894732.png)
Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate typically involves the coupling of 2,6-diaminopyrimidin-4-one with ethyl-2,4-dioxo-4-phenylbutanoate derivatives. This reaction is often carried out under refluxing conditions in acetic acid, resulting in high yields of the desired product . Another method involves the cyclocondensation of 4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde with beta-alkyl and beta-aryl-beta-aminoacrylic esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides, thiols, or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for understanding biological pathways involving pyrimidine derivatives.
Industry: It is utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation
Propriétés
Numéro CAS |
6622-62-4 |
|---|---|
Formule moléculaire |
C13H15N5O2 |
Poids moléculaire |
273.29 g/mol |
Nom IUPAC |
ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate |
InChI |
InChI=1S/C13H15N5O2/c1-2-20-12(19)8-3-5-9(6-4-8)16-11-7-10(14)17-13(15)18-11/h3-7H,2H2,1H3,(H5,14,15,16,17,18) |
Clé InChI |
OOTXXCYGJNXHHF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


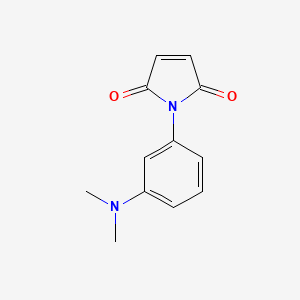

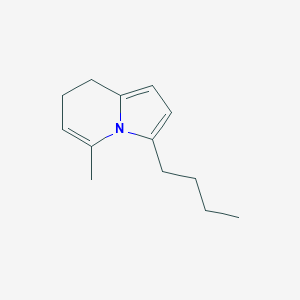
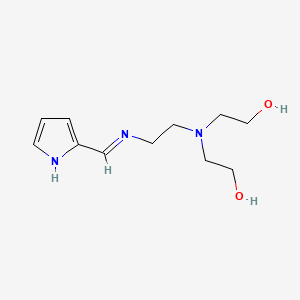

![4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12894708.png)
![1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12894709.png)
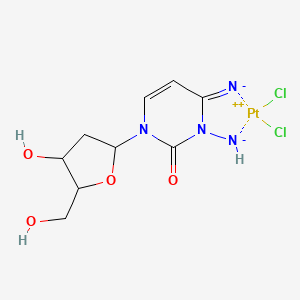

![6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B12894719.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12894722.png)
![[(5R)-5-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894723.png)
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B12894733.png)
